The synthesis of Revefenacin involves several key steps, primarily focusing on reductive amination and debenzylation processes. The synthetic route can be summarized as follows:
The synthesis is conducted in a single reaction mixture to enhance efficiency, avoiding the isolation of intermediates between steps. Key parameters include conducting the reductive amination at room temperature and performing azeotropic distillation to remove water before adding reducing agents .
Revefenacin's molecular structure features a complex arrangement that includes multiple functional groups contributing to its pharmacological activity:
The structural formula can be depicted as follows:
The presence of a quaternary ammonium structure limits its ability to cross the blood-brain barrier, which is beneficial for minimizing central nervous system side effects common with other anticholinergics .
Revefenacin undergoes various chemical reactions primarily during its metabolic processing. The major reactions include:
The metabolic pathway can be summarized as follows:
Revefenacin acts primarily as a competitive antagonist at muscarinic acetylcholine receptors, particularly targeting the M3 subtype found in bronchial smooth muscle. By blocking these receptors, Revefenacin inhibits acetylcholine-induced bronchoconstriction, leading to bronchodilation.
Key aspects of its mechanism include:
This mechanism allows Revefenacin to effectively reduce exacerbations associated with COPD by maintaining open airways throughout the day when administered once daily .
Revefenacin exhibits specific physical and chemical properties that are relevant for its formulation and therapeutic use:
Pharmacokinetic data indicate that after inhalation, Revefenacin achieves peak plasma concentrations rapidly (tmax around 0.5 hours) with limited systemic absorption (less than 0.2% excreted unchanged in urine) .
Revefenacin's primary application lies in the treatment of chronic obstructive pulmonary disease (COPD). As an inhaled bronchodilator, it provides significant benefits:
The biphenyl carbamate moiety is a critical structural element in revefenacin, responsible for its muscarinic receptor binding affinity. This intermediate, piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS 171722-92-2), is synthesized via the reaction of 2-aminobiphenyl with N-hydroxysuccinimide chloroformate, followed by coupling with 4-hydroxypiperidine under anhydrous conditions [5] [8]. The crystalline off-white powder (molecular weight 296.36 g/mol) exhibits high purity (>98%) and stability at room temperature, enabling its reliable incorporation into downstream reactions [8]. Its structural integrity is maintained through strict control of reaction stoichiometry (1:1 molar ratio) and exclusion of moisture during synthesis.
Table 1: Characterization of Key Biphenyl Carbamate Intermediate
Property | Specification |
---|---|
CAS Number | 171722-92-2 |
Molecular Formula | C₁₈H₂₀N₂O₂ |
Appearance | Off-white powder |
Purity | ≥98% |
Storage Conditions | Room temperature, inert atmosphere |
Key Spectral Data | ¹H NMR (DMSO-d6): δ 7.58-7.25 (m, 9H, Ar-H), 4.70 (m, 1H, piperidine-H), 3.55 (m, 2H), 2.95 (m, 2H), 1.95 (m, 2H), 1.65 (m, 2H) |
Piperidine derivatives serve as foundational building blocks in revefenacin’s structural framework. Isonipecotamide (piperidine-4-carboxamide, CAS 39546-32-2) functions as the primary pharmacophore, enabling selective M3 receptor antagonism [2]. This intermediate (molecular weight 128.17 g/mol, purity ≥95%) undergoes reductive amination with aldehyde-functionalized benzoyl precursors to establish the molecule’s tertiary amine core [1] [3]. Its stability under ambient storage conditions (dark, inert atmosphere) ensures consistent reactivity in multi-step syntheses [2]. The strategic positioning of the carboxamide group at the 4-position of the piperidine ring is essential for optimal binding kinetics, as confirmed by structure-activity relationship studies referenced in patent literature [1].
Reductive amination between 4-(4-formylbenzoyl)-N-methylpiperazine and isonipecotamide constitutes the pivotal bond-forming step in revefenacin synthesis. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the optimal reducing agent, achieving >85% yield under mild conditions (0–20°C) without epimerization [1] [4]. This reagent outperforms borane-pyridine complexes and cyanoborohydride derivatives by minimizing over-reduction and preserving stereochemical integrity. Catalytic hydrogenation (Pd/C, H₂) remains impractical due to competitive reduction of the biphenyl carbamate’s aromatic rings [6]. The reaction’s selectivity is further enhanced by molecular sieves (sodium sulfate), which sequester water and shift the iminium ion formation equilibrium [4].
Solvent selection critically influences reductive amination efficiency:
Temperature profiling demonstrates optimal conversion at 0–10°C during imine formation, followed by gradual warming to 20°C for reduction completion [4]. Extended reaction times (>16 hours) at ambient temperature ensure complete consumption of the aldehyde intermediate, as monitored by HPLC [4] [6].
Table 2: Solvent Performance in Reductive Amination
Solvent | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Isopropanol | 0–20 | 16–18 | 85–88 | ≤0.5% desmethyl impurity |
Tetrahydrofuran | 0–25 | 20 | 68–72 | ≤3% aldehyde dimer |
Acetonitrile | 0–25 | 18 | 65–70 | ≤4% dehalogenated byproduct |
Dichloromethane | 0–25 | 12 | 80–82 | ≥2% chloromethyl impurities |
Modern revefenacin syntheses consolidate amidation, carbamation, and reductive amination into single-vessel sequences, eliminating intermediate purifications that historically caused 15–20% yield loss per step [3] [8]. A patented route (WO2022049604A1) directly couples biphenyl-2-yl chloroformate with 4-hydroxypiperidine in dichloromethane, followed by in situ generation of the aldehyde intermediate without workup [1]. This approach reduces processing time by 40% and increases overall yield to 78% compared to 52% in stepwise protocols [3]. Crucially, water content must remain <100 ppm to prevent hydrolysis of the activated carbamate species [8].
Azeotropic drying with toluene enables water removal during ester-amide coupling steps, driving reactions to completion (>99% conversion) [1]. Continuous distillation apparatus maintains anhydrous conditions while recycling toluene (≥90% recovery), significantly reducing solvent consumption [3]. This technique proves indispensable in the final coupling stage between the biphenyl carbamate and tertiary amine precursors, where residual water generates up to 6% hydrolyzed impurity [6]. Reaction kinetics analysis confirms azeotrope-assisted processes achieve 95% yield in 8 hours versus 72% in non-dried systems [8].
Table 3: One-Pot vs. Multi-Pot Synthesis Efficiency
Parameter | Traditional Multi-Pot Synthesis | One-Pot Synthesis |
---|---|---|
Number of Isolation Steps | 5 | 1 |
Overall Yield | 52–55% | 76–78% |
Total Solvent Consumption | 120 L/kg | 40 L/kg |
Process Time | 120 hours | 48 hours |
Major Impurities | Hydrolysis products (≤8%) | Isomerization byproducts (≤1.5%) |
The replacement of dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) exemplifies solvent sustainability in revefenacin manufacturing [3]. Derived from renewable biomass, 2-MeTHF offers comparable solvating power with higher boiling point (80°C vs. 40°C), enabling safer distillation recovery (85% reuse rate) [1] [8]. Process mass intensity (PMI) assessments confirm 2-MeTHF reduces hazardous waste by 60% compared to chlorinated solvents [3]. Additionally, in situ quenching of sodium triacetoxyborohydride with citric acid generates non-hazardous borate salts, simplifying disposal [4].
Life cycle analysis of optimized processes demonstrates a 45% reduction in cumulative energy demand (CED) and 55% lower greenhouse gas emissions compared to first-generation syntheses [1] [8]. These advances align with the ACS Green Chemistry Institute’s pharmaceutical roundtable objectives while maintaining drug substance purity >99.7% [4] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7